molecular formula C18H16N4O B8327768 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one

1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one

Cat. No.: B8327768
M. Wt: 304.3 g/mol
InChI Key: NEFVVCHUAQFFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one is a complex organic compound that features a unique structure combining a pyridine ring, a quinoline ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one typically involves multi-step organic reactionsThe final step involves the cyclization to form the imidazolidinone ring under specific conditions, such as the use of a base like potassium carbonate in a polar solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the coupling reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Quinolinone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of tyrosine kinases, which are crucial in cell signaling and cancer progression .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

1-(4-methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one

InChI

InChI=1S/C18H16N4O/c1-13-6-8-19-12-17(13)22-10-9-21(18(22)23)15-4-5-16-14(11-15)3-2-7-20-16/h2-8,11-12H,9-10H2,1H3

InChI Key

NEFVVCHUAQFFEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 14, 1-(4-methyl-pyridin-3-yl)-imidazolidin-2-one (I-14b: 200 mg, 1.13 mmol) was reacted with 6-bromo-quinoline (233.9 mg, 1.13 mmol), 1,4-dioxane (15 mL), copper iodide (16.53 mg, 0.113 mmol), trans-1,2-diamino cyclohexane (0.04 mL, 0.339 mmol) and potassium carbonate (312 mg, 2.26 mmol) to afford the crude product. Purification by column chromatography on silica gel (0.5% MeOH in CHCl3) afforded 150 mg of the product (43.668% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
233.9 mg
Type
reactant
Reaction Step Two
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Quantity
312 mg
Type
reactant
Reaction Step Two
Quantity
16.53 mg
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
43.668%

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